Chondroitin Hydrogen Sulfate Sodium Salt is typically extracted from animal cartilage, particularly from sources such as bovine, porcine, and marine organisms like sharks. The extraction process often involves enzymatic hydrolysis of cartilage followed by purification steps to isolate the sodium salt form. The variability in its source affects the length of the polysaccharide chains and the degree of sulfation, which can influence its biological activity and efficacy in therapeutic applications.
Chondroitin Hydrogen Sulfate Sodium Salt falls under the category of glycosaminoglycans, which are long unbranched polysaccharides. It is classified as an acidic mucopolysaccharide due to its high sulfate content. The compound is recognized for its potential therapeutic applications, particularly in treating osteoarthritis and other joint-related disorders.
The synthesis of Chondroitin Hydrogen Sulfate Sodium Salt can be achieved through several methods:
The preparation method disclosed in various patents emphasizes optimizing conditions such as pH adjustment (typically between 8-11), temperature control (around 37-40°C), and utilizing specific reagents like hydrogen peroxide for decolorization during purification .
Chondroitin Hydrogen Sulfate Sodium Salt has a complex molecular structure characterized by its repeating disaccharide units. The general molecular formula is with a molecular weight of approximately 1526.03 g/mol . The structure includes:
The compound's structural variability arises from differences in sulfation patterns and chain lengths depending on the source material. For instance, chondroitin sulfate derived from marine sources often exhibits longer chains compared to those from terrestrial animals .
Chondroitin Hydrogen Sulfate Sodium Salt can undergo several chemical reactions:
The hydrolysis reaction typically occurs at elevated temperatures (around 37°C) for several hours to ensure complete breakdown of the polymer into smaller fragments.
Chondroitin Hydrogen Sulfate Sodium Salt exerts its biological effects primarily through interaction with cell surface receptors and components of the extracellular matrix. It plays a role in:
Research indicates that supplementation with chondroitin sulfate may lead to improved joint function in individuals with osteoarthritis, although clinical trials have shown mixed results regarding its efficacy .
Chondroitin Hydrogen Sulfate Sodium Salt appears as a white or off-white hygroscopic powder that is highly soluble in water but insoluble in organic solvents like acetone or ethanol. Its aqueous solutions are viscous and exhibit decreased viscosity upon acid or alkali addition .
Chondroitin Hydrogen Sulfate Sodium Salt is widely used in both pharmaceutical and nutraceutical applications:
Chondroitin sulfate sodium salt (CS) is primarily industrially extracted from terrestrial and marine animal cartilages using chemical or enzymatic hydrolysis. Chemical alkaline hydrolysis employs concentrated NaOH (2–4 M) at 60–80°C for 4–8 hours to degrade protein-polysaccharide complexes, followed by neutralization with HCl. This method yields 20–25% CS but risks glycosidic bond cleavage and desulfation, reducing molecular weight (MW) and bioactivity [1] [7]. In contrast, enzymatic proteolysis uses papain, trypsin, or alcalase (0.5–2% w/w) at 40–55°C and pH 6.5–7.5 for 12–24 hours. This approach preserves sulfation patterns and achieves higher MW retention (≥30 kDa), with yields of 18–22% from bovine trachea. However, it increases production costs by 15–20% due to enzyme expenses [3] [5].
Hybrid techniques like alkaline-enzyme hydrolysis integrate both methods: cartilage is pretreated with dilute alkali (0.5 M NaOH) to remove lipids, then subjected to pancreatin digestion. This reduces processing time by 30% and enhances purity (≥95%) by minimizing residual proteins [7] [10]. Flocculation precipitation further purifies extracts; adding polyaluminum chloride (0.1% w/v) removes nucleic acids and proteins, increasing recovery rates to 85% [7].
Table 1: Comparison of CS Extraction Techniques
Technique | Conditions | Yield (%) | Purity (%) | MW Range (kDa) |
---|---|---|---|---|
Alkaline hydrolysis | 4M NaOH, 80°C, 6h | 20–25 | 85–90 | 10–25 |
Enzymatic hydrolysis | Papain (1.5%), 50°C, pH 7.0, 18h | 18–22 | 92–95 | 30–45 |
Hybrid method | 0.5M NaOH + pancreatin (1%), 45°C, 12h | 22–26 | ≥95 | 25–40 |
Microbial synthesis addresses limitations of animal-derived CS, including religious restrictions and viral/prion contamination risks. Escherichia coli K4 strain is engineered to produce non-sulfated chondroitin via the kfo gene cluster (kfoA, kfoC, kfoF), which encodes chondroitin synthase and UDP-GlcNAc 4-epimerase. Deletion of the kfoE gene eliminates undesirable fructose modification, yielding pure chondroitin backbones [8] [9].
Sulfation engineering requires co-production of the sulfate donor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) and chondroitin sulfotransferases. In E. coli MG1655ΔcysH, deletion of PAPS reductase (cysH) increases PAPS accumulation by 54-fold. Co-expression of chondroitin-4-O-sulfotransferase (Sw) from Homo sapiens achieves 58% sulfation (predominantly 4-O-sulfation) at titers of 27 μg/g dry-cell-weight [8]. Optimization strategies include:
Engineered Component | Host Strain | Sulfation Level (%) | Titer (μg/g DCW) |
---|---|---|---|
kfoC/A/F + Sw | K4ΔkfoEΔcysH(DE3) | 19 | 19 |
kfoC/A/F + Sw | MG1655ΔcysH(DE3) | 58 | 27 |
T7 promoter + PAPS genes | MG1655ΔcysH(DE3) | 96 | 35 |
Poultry cartilage (chicken, duck) provides a halal-compliant CS source with distinct sulfation profiles (CS-A dominant). Cartilage selection critically influences yield: chicken sternal cartilage yields 11 μg/mg uronic acid, while leg bones yield 1.9 g CS per 1.66 kg carcass [5]. Preprocessing steps include:
Process optimization focuses on:
Table 3: Avian Cartilage Sources and CS Yield
Cartilage Source | Uronic Acid (μg/mg) | CS Yield (g/kg tissue) | Primary CS Type |
---|---|---|---|
Chicken sternum bone | 11.0 | 4.5 | CS-A |
Chicken keel cartilage | 9.5 | 3.8 | CS-A |
Broiler chicken leg bones | 7.2 | 3.0 | CS-A/CS-C |
CS’s therapeutic efficacy depends on uniform molecular weight (MW) and sulfation. Industrial purification employs:
Analytical control methods include:
Table 4: Polydispersity Control Methods and Outcomes
Method | Conditions | PDI Output | MW Range (kDa) |
---|---|---|---|
Ultrafiltration | 100 kDa + 30 kDa membranes | ≤1.5 | 30–50 |
Ion-exchange chromatography | DEAE resin, 0.5–2.0M NaCl gradient | 1.2–1.8 | 20–60 |
SEC-MALS monitoring | Online detection + fraction sorting | 1.2–1.5 | 40–45 (targeted) |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: